Cas no 77943-96-5 ((R)-2-Methyl-3-phenylpropan-1-ol;)
(R)-2-Methyl-3-phenylpropan-1-ol; Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Methyl-3-phenylpropan-1-ol;
- (r)-(+)-3-phenyl-2-methyl-1-propanol
- SCHEMBL1911102
- (2R)-2-methyl-3-phenylpropan-1-ol
- 77943-96-5
- EN300-6506517
-
- Inchi: 1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
- InChI Key: LTZKHYYXQWNXPU-SECBINFHSA-N
- SMILES: OC[C@H](C)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 150.104465066g/mol
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
(R)-2-Methyl-3-phenylpropan-1-ol; Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506517-1.0g |
(2R)-2-methyl-3-phenylpropan-1-ol |
77943-96-5 | 1g |
$0.0 | 2023-06-07 |
(R)-2-Methyl-3-phenylpropan-1-ol; Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on (R)-2-Methyl-3-phenylpropan-1-ol;
Compound CAS No. 77943-96-5: (R)-2-Methyl-3-phenylpropan-1-ol
Compound CAS No. 77943-96-5, commonly known as (R)-2-Methyl-3-phenylpropan-1-ol, is a versatile organic compound with significant applications in various industries, including pharmaceuticals, perfumery, and materials science. This compound is characterized by its chiral structure, which plays a crucial role in its biological activity and chemical reactivity. Recent studies have highlighted its potential in drug design and development, particularly in the synthesis of bioactive molecules.
The chemical structure of (R)-2-Methyl-3-phenylpropan-1-ol consists of a three-carbon chain with a hydroxyl group (-OH) at the first carbon, a methyl group (-CH₃) at the second carbon, and a phenyl group (-C₆H₅) at the third carbon. This arrangement creates a chiral center at the second carbon, giving rise to two enantiomers: the R and S configurations. The R configuration is of particular interest due to its specific biological interactions and pharmacological properties.
Recent research has focused on the synthesis and characterization of this compound, exploring novel methods to achieve high enantiomeric excess (ee) in its production. Techniques such as asymmetric catalysis and biocatalysis have been employed to optimize the synthesis process, ensuring scalability and cost-effectiveness for industrial applications. These advancements have significantly improved the availability of (R)-2-Methyl-3-phenylpropan-1
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